molecular formula C10H10N2 B1272812 4-(1H-pyrrol-1-ylmethyl)pyridine CAS No. 87451-35-2

4-(1H-pyrrol-1-ylmethyl)pyridine

Cat. No.: B1272812
CAS No.: 87451-35-2
M. Wt: 158.2 g/mol
InChI Key: RMCRMKZIVXSMLL-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-1-ylmethyl)pyridine is an organic compound with the molecular formula C10H10N2 It consists of a pyridine ring substituted at the 4-position with a pyrrole moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-ylmethyl)pyridine typically involves the reaction of pyridine derivatives with pyrrole under specific conditions. One common method includes the use of trans-4-hydroxy-l-proline in dimethyl sulfoxide (DMSO) under a nitrogen atmosphere, heated at 110°C . This reaction facilitates the formation of the desired compound through a series of steps involving the formation of intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-ylmethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of halogenated or alkylated pyridine derivatives.

Scientific Research Applications

4-(1H-pyrrol-1-ylmethyl)pyridine is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Employed in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-ylmethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.

    Pyrrole: A five-membered aromatic ring with one nitrogen atom.

    Pyrrolidine: A saturated five-membered ring with one nitrogen atom.

Uniqueness

4-(1H-pyrrol-1-ylmethyl)pyridine is unique due to the presence of both pyridine and pyrrole moieties in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components. The methylene bridge connecting the two rings also provides additional flexibility and reactivity.

Properties

IUPAC Name

4-(pyrrol-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCRMKZIVXSMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380259
Record name 4-(1H-pyrrol-1-ylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87451-35-2
Record name 4-(1H-pyrrol-1-ylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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